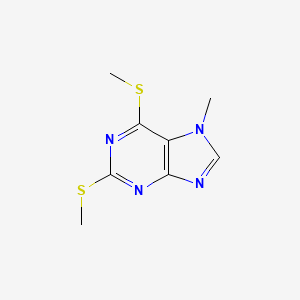
7H-Purine, 7-methyl-2,6-bis(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Purine, 7-methyl-2,6-bis(methylthio)-: is a heterocyclic aromatic organic compound. It belongs to the purine family, which is a group of compounds widely recognized for their biological significance. This compound is characterized by the presence of a purine ring substituted with methyl and methylthio groups, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Purine, 7-methyl-2,6-bis(methylthio)- typically involves the alkylation of purine derivatives. One common method includes the reaction of 7-methylpurine with methylthiol in the presence of a base, such as sodium hydride, under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 7H-Purine, 7-methyl-2,6-bis(methylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio groups to methyl groups.
Substitution: Nucleophilic substitution reactions can replace the methylthio groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted purines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7H-Purine, 7-methyl-2,6-bis(methylthio)- is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Research focuses on their ability to inhibit specific enzymes or pathways involved in disease processes .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique reactivity profile makes it valuable for creating high-value products .
Mecanismo De Acción
The mechanism of action of 7H-Purine, 7-methyl-2,6-bis(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The methylthio groups can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This compound can also interact with nucleic acids, affecting processes like DNA replication and transcription .
Comparación Con Compuestos Similares
7H-Purine: The parent compound without the methyl and methylthio substitutions.
7-Methylpurine: A simpler derivative with only a methyl group.
2,6-Dimethylthio-7H-purine: A similar compound with different substitution patterns.
Uniqueness: 7H-Purine, 7-methyl-2,6-bis(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and methylthio groups enhances its reactivity and potential for diverse applications .
Propiedades
Número CAS |
39008-21-4 |
|---|---|
Fórmula molecular |
C8H10N4S2 |
Peso molecular |
226.3 g/mol |
Nombre IUPAC |
7-methyl-2,6-bis(methylsulfanyl)purine |
InChI |
InChI=1S/C8H10N4S2/c1-12-4-9-6-5(12)7(13-2)11-8(10-6)14-3/h4H,1-3H3 |
Clave InChI |
BAQUPCBBKCCVGP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C(=NC(=N2)SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14672666.png)
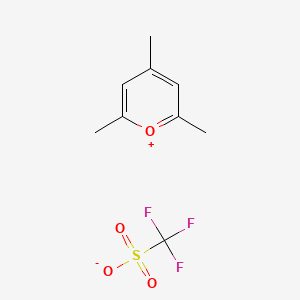
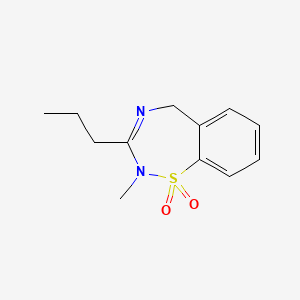
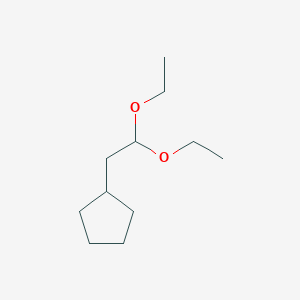
![Ethyl 4-amino-3-[(methylsulfanyl)methyl]benzoate](/img/structure/B14672682.png)
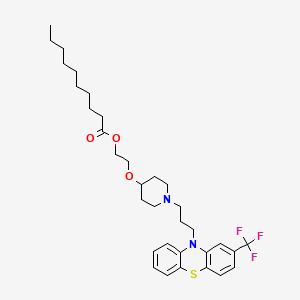

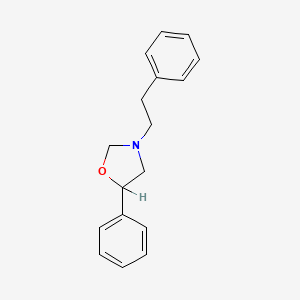
![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane](/img/structure/B14672699.png)
![(6,7-Diacetyloxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14672700.png)
![(NE)-N-[(1Z)-1-hydrazinylidene-1-phenylpropan-2-ylidene]hydroxylamine](/img/structure/B14672714.png)
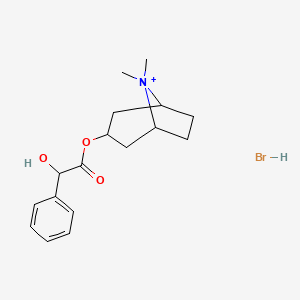
![1-(4-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14672742.png)
silane](/img/structure/B14672746.png)
